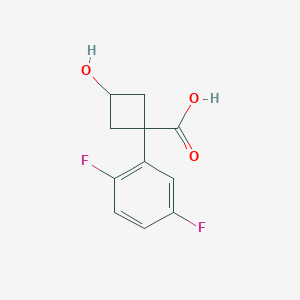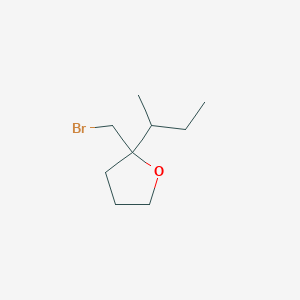
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A basic five-membered heteroaromatic ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
5-Methylthiophene-2-carbaldehyde: A thiophene derivative with a methyl group and an aldehyde group.
Uniqueness
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
4-amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-7(6-11)10(3,12)9-5-4-8(2)13-9/h4-5,7,12H,6,11H2,1-3H3 |
InChI-Schlüssel |
ZPTKZRQQSXEGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)







![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
